2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Description
Nomenclature and Structural Characterization
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid represents a precisely engineered fluorinated amino acid derivative with a well-defined structural architecture. The compound is officially registered under Chemical Abstracts Service number 1454913-78-0, with the molecular formula C₁₀H₁₆F₃NO₄ and a molecular weight of 271.23 grams per mole. The systematic nomenclature reflects the compound's structural complexity, incorporating both the protective tert-butoxycarbonyl group and the characteristic trifluoromethyl substituent.
The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as O=C(O)C(NC(OC(C)(C)C)=O)CCC(F)(F)F, which clearly delineates the spatial arrangement of functional groups. The compound features a central pentanoic acid backbone with an amino group at the 2-position protected by a tert-butoxycarbonyl moiety, and three fluorine atoms arranged as a trifluoromethyl group at the 5-position. This structural arrangement creates a molecule with distinct regions of varying electronic density and hydrophobic character.
Spectroscopic characterization reveals that the trifluoromethyl group imparts significant electronic withdrawal effects throughout the molecular framework, influencing both the chemical shifts observed in nuclear magnetic resonance spectroscopy and the compound's overall reactivity profile. The tert-butoxycarbonyl protecting group provides steric bulk and electronic stabilization to the amino functionality, while simultaneously serving as a temporary protective measure during synthetic manipulations. The molecular design incorporates elements that enhance both synthetic accessibility and biological compatibility, making it a valuable intermediate in pharmaceutical and biochemical research applications.
The stereochemical considerations of this compound are particularly noteworthy, as it exists in enantiomeric forms designated as (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (Chemical Abstracts Service number 453556-65-5) and its corresponding (R)-enantiomer. These stereoisomers exhibit identical molecular formulas and weights but differ in their three-dimensional spatial arrangements, leading to distinct biological activities and synthetic applications.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆F₃NO₄ |
| Molecular Weight | 271.23 g/mol |
| Chemical Abstracts Service Number | 1454913-78-0 |
| MDL Number | MFCD18910160 |
| Simplified Molecular Input Line Entry System | O=C(O)C(NC(OC(C)(C)C)=O)CCC(F)(F)F |
Historical Development and Discovery Context
The development of this compound emerged from the broader historical context of fluorinated amino acid research, which gained significant momentum in the late 20th and early 21st centuries. The synthesis and characterization of fluorinated amino acids has been driven by the recognition that fluorine substitution can dramatically alter the physicochemical and biological properties of amino acid derivatives. The specific design of this compound reflects advances in both protective group chemistry and fluorinated building block synthesis.
Research into fluorinated amino acids began to intensify as scientists recognized the unique properties that fluorine atoms could impart to biological molecules. The development of efficient synthetic methodologies for incorporating fluorine atoms into amino acid structures became a critical area of investigation, particularly for applications in medicinal chemistry and chemical biology. The tert-butoxycarbonyl protecting group, introduced in the 1960s, provided the necessary stability and selectivity required for complex synthetic sequences involving amino acid derivatives.
The specific compound this compound represents a culmination of these synthetic advances, combining established protective group strategies with modern fluorination techniques. The synthetic approaches to this compound have evolved to include both stereoselective and non-stereoselective methodologies, reflecting the growing sophistication of organofluorine synthesis. Dynamic kinetic resolution techniques have been particularly successful for accessing enantiomerically pure forms of related trifluoropentanoic acid derivatives, demonstrating the practical scalability of these synthetic approaches.
The compound's emergence as a commercially available building block reflects the maturation of fluorinated amino acid chemistry as a distinct subdiscipline within organic synthesis. Multiple chemical suppliers now offer various forms of this compound, indicating its established utility in research and development applications. The availability of both racemic and enantiomerically pure forms demonstrates the continued refinement of synthetic methodologies and the growing demand for stereochemically defined fluorinated building blocks.
Position within Fluorinated Amino Acid Chemistry
This compound occupies a distinctive position within the broader landscape of fluorinated amino acid chemistry, representing a sophisticated example of how fluorine substitution can be strategically employed to modify amino acid properties. The compound belongs to the class of side chain-fluorinated amino acids, where fluorine atoms are incorporated into the amino acid side chain rather than the backbone structure. This positioning allows for the preservation of essential amino acid functionality while introducing the unique properties associated with organofluorine compounds.
The strategic placement of the trifluoromethyl group at the terminal position of the pentanoic acid chain creates a compound with enhanced lipophilicity compared to its non-fluorinated analogues. Research has demonstrated that fluorinated amino acids can significantly alter the hydrophobicity, permeability, and metabolic stability of peptide-based molecules. The trifluoromethyl group in this compound serves as a powerful electron-withdrawing substituent, influencing the electronic properties of the entire molecular framework and potentially affecting both chemical reactivity and biological activity.
Within the classification system of fluorinated amino acids, this compound represents a fluorinated alpha amino acid (F-aAAs) variant, specifically designed to incorporate into peptide structures through standard coupling methodologies. The presence of the tert-butoxycarbonyl protecting group facilitates its use in solid-phase peptide synthesis protocols, where selective deprotection and coupling reactions are required. This compatibility with established synthetic methodologies has made it a valuable tool for researchers investigating the effects of fluorine substitution on peptide properties.
The compound also exemplifies the principle of fluorine as a bioisostere, where fluorine atoms or fluorinated groups can replace hydrogen atoms or other functional groups while maintaining or modifying biological activity. The trifluoromethyl group serves as an effective isostere for various alkyl groups, providing enhanced metabolic stability and altered pharmacokinetic properties. This bioisosteric replacement strategy has become a fundamental approach in medicinal chemistry for optimizing drug-like properties of bioactive compounds.
Comparative studies with other fluorinated amino acids have revealed that the specific positioning and nature of fluorine substitution significantly influence the resulting molecular properties. The terminal trifluoromethyl group in this compound provides different effects compared to amino acids with fluorine substitution at other positions or with different fluorinated groups. This positional specificity has important implications for the rational design of fluorinated peptides with desired properties.
Relationship to 2-amino-5,5,5-trifluoropentanoic Acid
The relationship between this compound and its parent compound 2-amino-5,5,5-trifluoropentanoic acid is fundamentally that of a protected derivative to its unprotected precursor. 2-amino-5,5,5-trifluoropentanoic acid, with the molecular formula C₅H₈F₃NO₂ and molecular weight of 171.12 grams per mole, represents the core fluorinated amino acid structure without protective group modification. This parent compound has been synthesized through various methodologies, including dynamic kinetic resolution approaches that provide access to enantiomerically enriched forms.
The synthetic relationship between these compounds typically involves the protection of the amino group in 2-amino-5,5,5-trifluoropentanoic acid through reaction with di-tert-butyl dicarbonate under basic conditions. This transformation introduces the tert-butoxycarbonyl group, converting the free amino acid into its protected derivative. The protection strategy serves multiple purposes, including enhanced stability during storage and handling, improved solubility in organic solvents, and compatibility with peptide synthesis protocols that require selective amino group activation.
Research has demonstrated that 2-amino-5,5,5-trifluoropentanoic acid can be synthesized on preparative scales using dynamic kinetic resolution techniques. In one notable study, approximately 20 grams of (S)-2-amino-5,5,5-trifluoropentanoic acid and its 9-fluorenylmethoxycarbonyl derivative were successfully prepared through this approach. The operational convenience and excellent chemical yields achieved in these transformations highlight the practical accessibility of both the parent compound and its derivatives.
The stereochemical relationship between the compounds is preserved during the protection process, with enantiomerically pure forms of 2-amino-5,5,5-trifluoropentanoic acid yielding correspondingly pure protected derivatives. Both (R)-2-amino-5,5,5-trifluoropentanoic acid (Chemical Abstracts Service number 122565-29-1) and its (S)-enantiomer serve as precursors to their respective tert-butoxycarbonyl-protected forms. This stereochemical fidelity is crucial for applications requiring specific three-dimensional arrangements of functional groups.
The deprotection relationship allows for the regeneration of the parent amino acid from its protected derivative through acidolytic conditions, typically employing trifluoroacetic acid or hydrochloric acid. This reversible protection strategy enables the use of the tert-butoxycarbonyl derivative as a synthetic intermediate while maintaining access to the free amino acid functionality when required for specific applications.
| Compound Comparison | 2-amino-5,5,5-trifluoropentanoic acid | This compound |
|---|---|---|
| Molecular Formula | C₅H₈F₃NO₂ | C₁₀H₁₆F₃NO₄ |
| Molecular Weight | 171.12 g/mol | 271.23 g/mol |
| Protection Status | Unprotected | Tert-butoxycarbonyl protected |
| Synthetic Utility | Direct incorporation | Peptide synthesis intermediate |
Significance in Organofluorine Chemistry
This compound represents a significant achievement in organofluorine chemistry, exemplifying the sophisticated control over molecular design that has been achieved in this field. The compound demonstrates how fluorine substitution can be strategically employed to create molecules with enhanced properties while maintaining compatibility with established synthetic methodologies. The successful integration of a trifluoromethyl group into an amino acid framework represents a notable synthetic accomplishment, given the challenges associated with introducing fluorinated functionalities into complex molecular structures.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern fluorinated building block design. The trifluoromethyl group serves as one of the most important fluorinated substituents in contemporary organofluorine chemistry, providing unique electronic and steric effects that cannot be replicated by other functional groups. The successful incorporation of this group into an amino acid derivative demonstrates the maturation of synthetic methodologies for creating complex fluorinated molecules.
Research applications of this compound have contributed to the broader understanding of how fluorine substitution affects molecular properties and biological activity. Studies incorporating fluorinated amino acids into peptide structures have provided valuable insights into the relationship between molecular structure and biological function. The availability of well-characterized fluorinated building blocks like this compound has enabled systematic investigations into the effects of fluorine positioning and substitution patterns on peptide properties.
The compound also represents an important tool for investigating fluorine's role as a conformational control element in molecular design. The trifluoromethyl group can influence molecular conformation through both steric and electronic effects, providing researchers with a means to systematically modify three-dimensional molecular structure. This conformational control capability has important implications for the design of bioactive molecules with specific spatial requirements for target binding and recognition.
The synthetic accessibility and commercial availability of this compound have made it a valuable resource for researchers investigating fluorinated molecule design principles. The compound serves as both a synthetic intermediate and a model system for understanding the fundamental properties of fluorinated amino acids. Its utility in peptide synthesis applications has demonstrated the practical value of incorporating fluorinated building blocks into complex molecular assemblies.
The broader significance of this compound in organofluorine chemistry is reflected in its contribution to the development of fluorinated pharmaceuticals and bioactive molecules. The strategies employed in its synthesis and application have informed the design of other fluorinated compounds, contributing to the expansion of the organofluorine toolkit available to synthetic chemists. The compound represents a successful example of how fundamental advances in organofluorine chemistry can be translated into practical synthetic tools with broad utility across multiple research disciplines.
Properties
IUPAC Name |
5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRZBPEGLIKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454913-78-0 | |
| Record name | 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid generally involves:
- Introduction of the trifluoromethyl group onto a suitable amino acid backbone
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group
- Hydrolysis or deprotection steps as required to yield the final acid
Key steps are typically performed under controlled conditions using solvents such as dichloromethane or dimethylformamide, and common reagents include hydrochloric acid for hydrolysis and organic bases for protection and coupling reactions.
Alkylation of Chiral Glycine Equivalents
One approach involves the alkylation of a chiral glycine equivalent with a trifluoromethyl-containing alkyl halide:
Dynamic Kinetic Resolution (DKR) of Racemic Amino Acids
A more practical and scalable method is the dynamic kinetic resolution (DKR) of racemic 2-amino-5,5,5-trifluoropentanoic acid:
- The racemic amino acid (often available as an N-acetyl derivative) is hydrolyzed using aqueous hydrochloric acid (6 N HCl, 100 °C, 4 hours).
- The resulting hydrochloride salt is isolated by washing and filtration.
- DKR is performed using a chiral ligand (e.g., tridentate Schiff base ligand) in an alcohol solvent, which allows for the selective formation of one enantiomer under mild conditions.
- The product is subsequently protected with a tert-butoxycarbonyl group to yield the desired compound.
- Operational simplicity and scalability (demonstrated on >20 g scale)
- No need for chromatographic purification
- Robustness to atmospheric oxygen and open-air conditions
- High chemical yield and enantiomeric purity
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess | Scalability | Notes |
|---|---|---|---|---|---|
| Alkylation of Glycine Complex | 1,1,1-Trifluoro-3-iodopropane, NaOH, DMF | 98.4 (small scale) | 84.0 (de) | Limited | Byproduct formation, sensitive to scale and conditions |
| DKR of Racemic Amino Acid | 6 N HCl hydrolysis, chiral ligand, alcohol | 88.8 (hydrolysis step) | High (noted in study) | High | No chromatography, practical for large-scale synthesis |
Analytical and Purification Techniques
- Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor reaction progress and purity.
- Purification: For DKR, simple washing and filtration are sufficient; for alkylation, more extensive purification may be required due to byproduct formation.
- Characterization: NMR, MS, and chiral HPLC are used to confirm structure and enantiomeric excess.
Research Findings and Comparative Analysis
- Dynamic kinetic resolution (DKR) is superior for large-scale, practical synthesis of enantiomerically pure this compound, offering operational convenience, high yield, and minimal purification requirements.
- Alkylation methods are suitable for small-scale or specialized applications but are limited by byproduct formation, sensitivity to reaction conditions, and scalability challenges.
- Boc protection is a standard step to stabilize the amino group during synthesis and facilitate further peptide coupling or derivatization.
Summary Table: Preparation Methods Overview
| Step | Alkylation Approach | Dynamic Kinetic Resolution (DKR) Approach |
|---|---|---|
| Starting Material | Chiral glycine equivalent | Racemic 2-amino-5,5,5-trifluoropentanoic acid (N-acetyl) |
| Key Reaction | Alkylation with CF₃-alkyl halide | Hydrolysis + DKR with chiral ligand |
| Protection Step | Boc protection post-alkylation | Boc protection after DKR |
| Scalability | Limited | High |
| Purification | Chromatography often required | Simple filtration/washing |
| Yield (Typical) | High (small scale), drops on scale-up | High (multi-gram scale) |
| Enantiomeric Purity | Moderate to high (depends on conditions) | High |
| Byproducts | Multiple, requires careful control | Minimal |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce or alter functional groups.
Reduction: Reduction reactions can be used to modify the carboxyl or amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoromethyl group or other functional sites.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the carboxyl or amino groups.
Substitution Products: Compounds with substituted functional groups at the amino or trifluoromethyl sites.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Boc-5-trifluoropentanoic acid is utilized in the synthesis of pharmaceuticals due to its ability to modify biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug candidates targeting various diseases, including cancer and metabolic disorders. For instance, compounds derived from this acid have shown potential as inhibitors of specific enzymes involved in disease pathways.
1.2 Case Studies
- Anticancer Agents : Research has demonstrated that derivatives of Boc-5-trifluoropentanoic acid exhibit cytotoxicity against several cancer cell lines. These studies highlight the compound's role as a building block in the development of new anticancer therapies.
- Metabolic Disorders : The compound has been tested for its effects on metabolic pathways, particularly in the modulation of enzymes related to fatty acid metabolism, suggesting its potential use in treating obesity and related conditions.
Peptide Synthesis
2.1 Role as a Protecting Group
In peptide synthesis, Boc (tert-butyloxycarbonyl) serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The use of Boc-5-trifluoropentanoic acid allows for the selective protection of amino groups while facilitating the synthesis of complex peptides.
2.2 Efficiency in Synthesis
The introduction of the trifluoromethyl group can enhance the solubility and stability of intermediates during peptide coupling reactions. This property is particularly beneficial when synthesizing peptides that are otherwise challenging due to steric hindrance or low solubility.
Biochemical Applications
3.1 Enzyme Inhibition Studies
Boc-5-trifluoropentanoic acid has been employed in studies aimed at understanding enzyme mechanisms. Its structural features allow researchers to probe enzyme active sites and assess binding affinities, contributing to the design of more effective enzyme inhibitors.
3.2 Molecular Biology Research
The compound is also utilized in molecular biology for labeling and tagging purposes. Its ability to introduce fluorinated groups into biomolecules can aid in imaging studies and tracking biological processes.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of drug candidates targeting cancer and metabolic disorders | Enhanced lipophilicity, metabolic stability |
| Peptide Synthesis | Protecting group for amino acids in SPPS | Selective protection, improved solubility |
| Biochemical Research | Enzyme inhibition studies and molecular labeling | Insight into enzyme mechanisms, enhanced imaging capabilities |
Mechanism of Action
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, influencing biochemical pathways.
Receptors: It can bind to specific receptors, modulating signal transduction and cellular responses.
Pathways Involved:
Metabolic Pathways: It can be metabolized to produce active intermediates that participate in biochemical reactions.
Signal Transduction Pathways: By interacting with receptors or enzymes, it can modulate signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Analysis :
- The target compound’s Boc-amino group at C2 positions the protected amine closer to the carboxylic acid, enabling unique stereoelectronic effects in peptide bond formation .
- The aromatic analog (CAS 232595-59-4) introduces a rigid benzene ring, which reduces conformational flexibility compared to the aliphatic pentanoic acid chain .
Fluorinated vs. Non-Fluorinated Analogs
| Compound Name | Fluorination | Molecular Formula | LogP* | Metabolic Stability |
|---|---|---|---|---|
| 2-{[(Boc)Amino}-5,5,5-Trifluoropentanoic Acid | CF₃ at C5 | C₁₀H₁₆F₃NO₄ | 1.8 | High |
| 2-{[(Boc)Amino}-Pentanoic Acid | No F | C₁₀H₁₉NO₄ | 0.9 | Moderate |
| (2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid | CF₃ at C4 | C₅H₇F₃O₂ | 1.2 | High |
Analysis: The trifluoromethyl group in the target compound increases lipophilicity (LogP ~1.8 vs. 0.9 for non-fluorinated analog) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . The shorter-chain analog (C₅H₇F₃O₂) lacks the Boc-amino group but shares enhanced stability from the -CF₃ moiety .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS: 453556-65-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
- Molecular Formula : C10H16F3NO4
- Molecular Weight : 271.24 g/mol
- Purity : 98.00%
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of molecules, potentially increasing their efficacy against various pathogens. Studies have shown that fluorinated amino acids can inhibit the growth of certain bacteria and fungi.
2. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, amino acids with bulky side chains or modifications like the tert-butoxycarbonyl group can influence enzyme-substrate interactions. This property is particularly relevant in the context of drug design for metabolic disorders.
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of amino acids can exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress. The presence of the trifluoromethyl group may contribute to these effects by altering the compound's interaction with neuronal receptors.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid through a multi-step process involving the protection of amino groups and subsequent introduction of the trifluoromethyl moiety. The compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Study 2: Biological Evaluation
In a biological evaluation study, (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid was tested for its antimicrobial activity against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the trifluoromethyl group .
Research Findings
Q & A
Q. What are the key steps in synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis involves sequential Boc (tert-butoxycarbonyl) protection of the amino group, followed by trifluoromethylation of the pentanoic acid backbone. Critical parameters include:
- Temperature : Maintain ≤0°C during trifluoromethylation to prevent side reactions (e.g., racemization) .
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .
- pH Control : Adjust to pH 7–8 during aqueous workup to avoid Boc-group cleavage .
Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) :
- ¹H NMR : Verify Boc-group protons (δ ~1.4 ppm, singlet) and absence of unprotected amine (δ <5 ppm) .
- ¹⁹F NMR : Confirm trifluoromethyl signals (δ ~-60 to -70 ppm, quartet) .
- HRMS : Match calculated and observed molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇F₃NO₄: expected 308.11) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Systematically:
- Solvent Screening : Test solubility in DMSO, DCM, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to quantify dissolved material .
- Purification : Re-crystallize from ethyl acetate/hexane mixtures to remove hydrophobic impurities .
- Dynamic Light Scattering (DLS) : Check for colloidal aggregates in aqueous solutions, which may falsely indicate low solubility .
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity Index : Predict activation of the carboxylic acid group for amide bond formation .
- Steric Effects : Model spatial hindrance from the trifluoromethyl group using molecular docking software (e.g., AutoDock) .
Validate predictions experimentally via kinetic studies with model amines (e.g., benzylamine) under standard coupling conditions (EDCI/HOBt) .
Q. What analytical approaches differentiate degradation products of this compound under accelerated stability testing?
- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze using:
- LC-MS/MS : Identify hydrolysis products (e.g., free amine or trifluoroacetic acid) via fragmentation patterns .
- X-ray Photoelectron Spectroscopy (XPS) : Detect surface oxidation of the Boc group by tracking nitrogen/carbon ratios .
Compare degradation pathways to structurally similar Boc-protected analogs to isolate trifluoromethyl-specific effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity of this compound in enzymatic assays?
- Methodological Answer : Potential causes include assay conditions or impurity profiles. Mitigate by:
- Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .
- Counter-Screening : Use orthogonal assays (e.g., SPR vs. fluorescence-based) to rule out false positives .
- Batch Comparison : Analyze HPLC traces and ¹⁹F NMR of active vs. inactive batches for trace contaminants .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Guidelines :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor Boc-deprotection in real time .
- Quality Control : Use chiral HPLC to confirm enantiomeric purity (>99% ee) for biological studies .
- Documentation : Adopt electronic lab notebooks (ELNs) to standardize reaction parameters (e.g., stirring speed, cooling rates) .
Environmental and Safety Considerations
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301F biodegradation tests to measure half-life in water. Complement with:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
